molecular formula C6H11ClN2O B2371763 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride CAS No. 2227679-49-2

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Cat. No.: B2371763
CAS No.: 2227679-49-2
M. Wt: 162.62
InChI Key: ILSRVGMJHSZPOX-KGZKBUQUSA-N
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Description

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position and an acetonitrile moiety at the 3-position. Its stereochemistry (3R,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions. Structural characterization via NMR and X-ray diffraction (where available) confirms its non-planar conformation, influenced by intramolecular hydrogen bonding between the hydroxyl and nitrile groups .

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-2-1-5-3-8-4-6(5)9;/h5-6,8-9H,1,3-4H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRVGMJHSZPOX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable nitrile precursor with a hydroxylated pyrrolidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

The molecular formula of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is C7H13ClN2OC_7H_{13}ClN_2O. Its structure features a pyrrolidine ring which is crucial for its biological activity.

Medicinal Chemistry

Drug Development
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its hydroxypyrrolidine structure is known to enhance the bioactivity of various drug candidates, particularly in the development of central nervous system agents and potential treatments for neurological disorders .

Case Study: Neurological Agents
Research has demonstrated that derivatives of hydroxypyrrolidine compounds exhibit significant neuroprotective effects. For instance, studies have shown that modifications to the hydroxyl group can lead to enhanced receptor binding affinity, making these compounds suitable candidates for further development .

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the hydroxyl group allows for interactions with active sites of enzymes, which can be pivotal in designing inhibitors for therapeutic purposes .

Case Study: Enzyme Activity Modulation
In experiments focusing on enzyme kinetics, this compound was shown to effectively modulate enzyme activity in vitro. This modulation suggests potential applications in drug design aimed at specific enzymatic pathways involved in disease processes .

Synthetic Chemistry

Intermediate in Synthesis
This compound serves as a crucial intermediate in organic synthesis pathways, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic methodologies .

Application AreaSpecific Use
Medicinal ChemistryDrug synthesis and development
Biochemical ResearchEnzyme inhibition studies
Synthetic ChemistryIntermediate for complex molecule synthesis

Mechanism of Action

The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives (Table 1), focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Key Attributes of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride and Analogues

Compound Name CAS RN Molecular Formula Functional Groups Key Features
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile HCl Not Provided C₆H₁₁ClN₂O Hydroxyl, nitrile, pyrrolidine Chiral (3R,4S), hydrochloride salt, non-planar conformation
2-(Pyridin-4-yl)acetonitrile hydrochloride 92333-25-0 C₇H₇ClN₂ Nitrile, pyridine Planar aromatic ring, higher toxicity (H302+H312+H332)
rac-Methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate HCl 2219379-62-9 C₈H₁₆ClNO₃ Ester, hydroxyl, pyrrolidine Racemic mixture, ester group increases lipophilicity
2-Methyl-2-(pyridin-4-yl)propanenitrile 79757-31-6 C₉H₁₀N₂ Nitrile, pyridine, methyl Branched alkyl chain, reduced solubility in water
Electronic Properties and Reactivity
  • HOMO/LUMO Profiles : Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives () reveal that electron density in nitrile-containing compounds is localized on the aromatic ring and nitrile group, lowering LUMO energy and enhancing electrophilic reactivity. In contrast, the target compound’s pyrrolidine ring and hydroxyl group distribute electron density asymmetrically, increasing nucleophilic character at the hydroxyl oxygen .
  • Hydrogen Bonding : Intramolecular hydrogen bonding in the target compound stabilizes its conformation, reducing rotational freedom compared to pyridine-based analogues .
Stereochemical and Stability Considerations
  • The (3R,4S) configuration in the target compound contrasts with racemic mixtures (e.g., rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate HCl), which exhibit reduced enantioselectivity in catalytic applications .
  • Pyridine-based derivatives (e.g., 2-(pyridin-4-yl)acetonitrile HCl) lack chiral centers, simplifying synthesis but limiting utility in enantioselective reactions .
Hazard and Handling Profiles
  • The target compound’s hazards are inferred from structurally similar hydrochlorides (e.g., 2-(pyridin-4-yl)acetonitrile HCl), which carry warnings for acute toxicity (H302+H312+H332) and respiratory irritation (H335). However, the hydroxyl group in the target may reduce volatility, mitigating inhalation risks .

Biological Activity

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a nitrile group, which contribute to its reactivity and interaction with biological targets.

The compound has the following chemical properties:

PropertyValue
IUPAC Name2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile; hydrochloride
Molecular FormulaC6H10ClN2O
CAS Number2227679-49-2
InChI KeyILSRVGMJHSZPOX-KGZKBUQUSA-N

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to certain receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Investigations into its neuroprotective potential indicate that it could mitigate neuronal damage in models of neurodegenerative diseases.
  • Metabolic Regulation : The compound has been explored for its role in regulating metabolic processes, potentially aiding in the treatment of metabolic disorders.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition of bacterial growth at specific concentrations.
  • Neuroprotection Research :
    • Objective : To assess its neuroprotective effects in vitro and in vivo.
    • Findings : Demonstrated reduced apoptosis in neuronal cells exposed to neurotoxic agents.
  • Metabolic Impact Analysis :
    • Objective : To investigate its influence on glucose metabolism.
    • Findings : Indicated improvement in insulin sensitivity in animal models.

Comparative Analysis

When compared with similar compounds, this compound stands out due to its specific stereochemistry and functional groups that confer distinct chemical reactivity and biological activity.

CompoundStructural FeaturesBiological Activity
This compoundPyrrolidine ring, hydroxyl group, nitrile groupAntimicrobial, neuroprotective
Pyrrolidine-2-oneLacks nitrile groupLimited biological activity
ProlinolContains secondary alcohol instead of nitrileDifferent metabolic effects

Q & A

Q. What synthetic strategies are recommended for producing 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride with high stereochemical purity?

A multi-step synthesis is typically required, starting with chiral precursors to preserve stereochemistry. For analogous pyrrolidine derivatives, methods include:

  • Stereoselective cyclization of amino alcohols to form the pyrrolidine ring.
  • Cyanomethylation via nucleophilic substitution or coupling reactions to introduce the acetonitrile group.
  • Hydrochloride salt formation through acid-base titration in anhydrous solvents (e.g., ethanol/HCl) to ensure stability .
    Critical steps involve chiral HPLC or polarimetry to verify enantiomeric excess (>98%) and prevent racemization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • X-ray crystallography (via SHELX programs) to resolve absolute configuration, particularly for chiral centers at C3 and C4 .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., hydroxypyrrolidine protons at δ 3.5–4.2 ppm, nitrile carbon at ~120 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What analytical methods are essential for assessing purity and stability?

  • HPLC with UV detection (e.g., C18 column, 206 nm wavelength) to quantify impurities (<1.5%) and degradation products under stress conditions (heat, light, humidity) .
  • Karl Fischer titration to measure residual water content (<0.5%), critical for hygroscopic hydrochloride salts .
  • Accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life and storage guidelines (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

The (3R,4S) configuration enables precise spatial alignment with target binding sites. For example:

  • Enzyme inhibition : The hydroxyl group at C4 may form hydrogen bonds with catalytic residues (e.g., proteases or kinases), while the nitrile group acts as a electrophilic trap or metal chelator .
  • Receptor selectivity : Comparative studies of enantiomers (e.g., 3S,4R vs. 3R,4S) show >10-fold differences in IC50_{50} values for receptor targets, emphasizing the need for rigorous stereochemical control .

Q. What experimental approaches are used to resolve contradictions in biological activity data across studies?

  • Dose-response re-evaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects at high doses.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) and rule out assay-specific artifacts .
  • Metabolic stability screening : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) leads to false negatives .

Q. How can researchers optimize this compound for in vivo pharmacological studies?

  • Prodrug derivatization : Mask the nitrile group with ester or carbamate moieties to improve bioavailability.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), clearance, and brain penetration in rodent models using LC-MS/MS .
  • Toxicity screening : Evaluate hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay) to mitigate attrition risks .

Methodological Considerations

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels.
  • QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
  • MD simulations (AMBER, GROMACS) to assess conformational stability in aqueous and lipid bilayer environments .

Q. How should researchers design controls for assays involving this compound?

  • Stereochemical controls : Include both enantiomers (3R,4S and 3S,4R) to isolate stereospecific effects.
  • Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1% in cell-based assays) .
  • Reference standards : Use USP-grade hydrochloride salts with certified purity (>99%) for dose calibration .

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